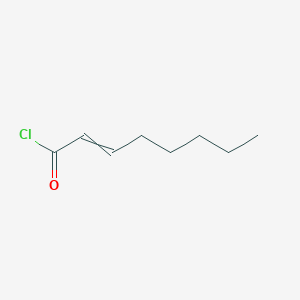
2-Octenoyl chloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octenoyl chloride, (E)- is a useful research compound. Its molecular formula is C8H13ClO and its molecular weight is 160.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Octenoyl chloride, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Octenoyl chloride, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1.1 Synthesis of Bioactive Compounds
2-Octenoyl chloride serves as a crucial intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of:
- (R)-2-propyloctanoic acid: A therapeutic agent for Alzheimer’s disease, showcasing the compound's relevance in pharmaceutical applications .
- Organogels: It is used to synthesize N-n-octyl-D-gluconamide based organogels, which have potential applications in drug delivery systems due to their biocompatibility and tunable properties .
1.2 Total Synthesis of Natural Products
The compound is instrumental in the total synthesis of complex natural products. A notable example includes its role in synthesizing (−)-mandelalide L , a marine macrolide with significant cytotoxicity against human cancer cell lines . This highlights its importance in developing new therapeutic agents from natural sources.
Biological Applications
2.1 Mycobacterial Research
Recent studies have highlighted the application of 2-octenoyl chloride in microbiological research. It has been shown to participate in the biosynthetic pathways of mycobacterial methylglucose lipopolysaccharides (MGLP), which are essential for understanding fatty acid metabolism in mycobacteria . The enzyme Rv2418c catalyzes the transfer of octanoate to specific glucose moieties, indicating potential applications in drug discovery targeting mycobacterial infections.
Material Science
3.1 Polymer Chemistry
In materials science, 2-octenoyl chloride is utilized as a building block for synthesizing functional polymers. For example, it contributes to creating conjugated copolymers that can be employed as cathode interlayers in inverted polymer solar cells (PSCs) . This application demonstrates its significance in developing advanced materials for energy conversion technologies.
Table 1: Summary of Applications of 2-Octenoyl Chloride
Eigenschaften
CAS-Nummer |
100808-08-0 |
|---|---|
Molekularformel |
C8H13ClO |
Molekulargewicht |
160.64 g/mol |
IUPAC-Name |
oct-2-enoyl chloride |
InChI |
InChI=1S/C8H13ClO/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
SUHXRRRGYUULBU-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC(=O)Cl |
Kanonische SMILES |
CCCCCC=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















